1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a substituted purine-dione derivative characterized by:
- Benzyl group at N1: Enhances lipophilicity and may influence receptor binding or enzyme inhibition through steric and electronic effects.
- Methyl groups at N3 and N7: Stabilize the purine core and influence conformational flexibility.
This compound belongs to a broader class of purine-diones studied for their diverse pharmacological activities, including receptor modulation and enzyme inhibition.
Properties
IUPAC Name |
1-benzyl-3,7-dimethyl-9H-purine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVWLOKFKTLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and biological activities of analogous purine-diones:
Key Comparative Insights
Substituent Position and Activity
- N1 vs. N7 Benzylation: The target compound’s benzyl group at N1 contrasts with compound 21’s N7-benzyl substitution. N7-benzylated derivatives (e.g., 21) exhibit ALDH inhibition, while N1-benzylation may alter target selectivity due to steric differences in binding pockets .
C8 Functional Group Modifications
- Hydroxy (-OH) vs. Sulfonyl (-SO2CH3) :
- Thioxo (-S) :
Receptor Binding Profiles
- Arylpiperazine Derivatives :
- 3,7-Dimethyl purine-diones with arylpiperazine moieties (e.g., compounds 5, 12) show dual 5-HT6/D2 receptor affinity. The benzyl group in the target compound may reduce receptor selectivity compared to flexible arylpiperazine spacers .
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